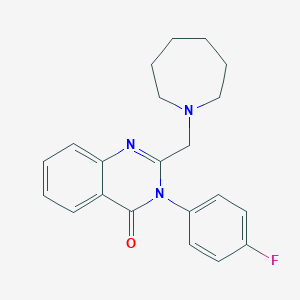![molecular formula C16H17ClN2O4 B289290 N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B289290.png)
N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. CHIR-99021 is a glycogen synthase kinase 3 (GSK3) inhibitor that has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).
Mecanismo De Acción
CHIR-99021 is a N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide inhibitor that targets the serine/threonine kinase activity of N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide. N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide is involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide by CHIR-99021 leads to the activation of the Wnt signaling pathway, which is critical for the self-renewal and pluripotency of stem cells.
Biochemical and Physiological Effects
CHIR-99021 has been shown to enhance the self-renewal and pluripotency of stem cells by promoting the expression of pluripotency markers such as Oct4, Sox2, and Nanog. It also promotes the differentiation of stem cells into various cell lineages, including neural, cardiac, and pancreatic cells. CHIR-99021 has been shown to have a minimal effect on the viability and proliferation of stem cells, making it an ideal tool for stem cell research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of CHIR-99021 in lab experiments include its ability to enhance the self-renewal and pluripotency of stem cells, promote their differentiation into various cell lineages, and have minimal effects on cell viability and proliferation. However, CHIR-99021 has some limitations, including its high cost and the need for careful handling due to its toxicity.
Direcciones Futuras
The future directions for CHIR-99021 include its use in the generation of disease-specific iPSCs for drug screening and disease modeling. CHIR-99021 may also be used in the development of regenerative medicine therapies for various diseases and injuries. Further research is needed to understand the long-term effects of CHIR-99021 on stem cells and to optimize its use in stem cell research.
Conclusion
In conclusion, CHIR-99021 is a small molecule inhibitor that has gained significant attention in the field of stem cell research due to its ability to enhance the self-renewal and pluripotency of stem cells. Its mechanism of action involves the inhibition of N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide and activation of the Wnt signaling pathway. CHIR-99021 has been shown to have minimal effects on cell viability and proliferation, making it an ideal tool for stem cell research. Its future directions include its use in disease modeling, drug screening, and regenerative medicine therapies.
Métodos De Síntesis
The synthesis of CHIR-99021 involves the reaction of furan-2-carboxylic acid with 4-chloro-2-aminophenol, followed by the reaction with 4-hydroxybutyl isocyanate. The final product is obtained by purification through column chromatography. The purity of CHIR-99021 is critical for its effectiveness in stem cell research.
Aplicaciones Científicas De Investigación
CHIR-99021 has been widely used in stem cell research due to its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to maintain the undifferentiated state of stem cells and promote their differentiation into various cell lineages. CHIR-99021 has also been used in the generation of disease-specific iPSCs for drug screening and disease modeling.
Propiedades
Fórmula molecular |
C16H17ClN2O4 |
|---|---|
Peso molecular |
336.77 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17ClN2O4/c17-11-5-6-13(19-16(22)14-4-3-9-23-14)12(10-11)15(21)18-7-1-2-8-20/h3-6,9-10,20H,1-2,7-8H2,(H,18,21)(H,19,22) |
Clave InChI |
DELUSRZIKGHAQT-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCCCO |
SMILES canónico |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)